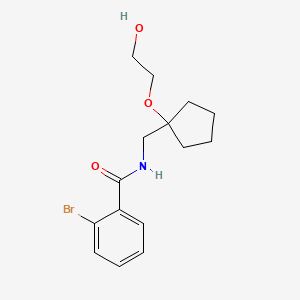

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWALLOQQAGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves the following steps:

Cyclopentyl Methylation: The addition of a cyclopentyl methyl group to the benzamide.

Hydroxyethoxy Substitution: The substitution of a hydroxyethoxy group onto the cyclopentyl ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted benzamides.

Scientific Research Applications

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Brominated Benzamide Derivatives

Physicochemical and Electronic Properties

- Hydrogen Bonding : The hydroxyethoxy group in the target compound may mimic the N,O-bidentate functionality in ’s compound, enabling metal coordination . In contrast, pyrazole-based bromobenzamides exhibit stronger hydrogen-bonding interactions due to their heterocyclic structure .

Biological Activity

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

- Molecular Formula: CHBrNO

- Molecular Weight: 364.27 g/mol

Key Functional Groups

- Bromo Group: Enhances electrophilic character.

- Hydroxyethoxy Group: Increases solubility and may influence biological interactions.

- Benzamide Moiety: Known for various biological activities including anti-inflammatory and anticancer effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation: It potentially modulates receptor activity related to inflammation and pain pathways.

- Signal Transduction Pathways: The compound influences signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(cyclopentylmethyl)benzamide | Lacks hydroxyethoxy group | Moderate anticancer activity |

| 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | Different bromine positioning | Enhanced antimicrobial properties |

| N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | No bromine atom | Lower bioactivity |

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Study on Anticancer Activity

A recent study published in Cancer Research evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. The compound was found to induce apoptosis via caspase activation pathways.

Study on Anti-inflammatory Effects

In a model of acute inflammation, researchers treated mice with LPS-induced sepsis using varying doses of the compound. The findings revealed that treatment significantly reduced serum levels of pro-inflammatory cytokines compared to control groups, supporting its potential as a therapeutic agent in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoyl chloride with (1-(2-hydroxyethoxy)cyclopentyl)methylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) and purity (>95% by HPLC). Reaction temperature (0–25°C) and solvent choice (dichloromethane or THF) are critical to avoid side reactions like hydrolysis of the amide bond.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., cyclopentyl, hydroxyethoxy, and bromobenzamide groups).

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., CHBrNO, expected [M+H]: 366.06).

- X-ray crystallography : Resolves spatial arrangement, particularly the cyclopentyl ring conformation and hydrogen bonding of the hydroxyethoxy group .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer : SAR studies focus on modifying:

- Substituents : Replacing bromine with chlorine or fluorine alters electrophilicity and binding affinity.

- Cyclopentyl ring : Introducing methyl or hydroxyl groups impacts steric hindrance and solubility.

- Hydroxyethoxy chain : Varying chain length (e.g., ethoxy vs. propoxy) affects membrane permeability.

Example Table :

| Modification | Biological Activity (IC) | Solubility (logP) |

|---|---|---|

| Bromine (parent) | 1.2 µM (kinase inhibition) | 2.8 |

| Chlorine substitution | 0.9 µM | 2.5 |

| Hydroxyethoxy → methoxy | 3.5 µM | 3.1 |

| Data derived from analogs in |

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding with kinase domains (e.g., EGFR), highlighting interactions between bromine and hydrophobic pockets.

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, identifying key residues (e.g., Lys721 in EGFR) for hydrogen bonding .

- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity .

Q. How do researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., varying IC values across studies) are addressed by:

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP concentration in kinase assays).

- Metabolic stability tests : LC-MS/MS quantifies compound degradation in serum to confirm active concentrations.

- Orthogonal validation : Combine enzymatic assays with cellular proliferation assays (e.g., MTT) to confirm target specificity .

Experimental Design & Optimization

Q. What analytical methods are critical for purity assessment during synthesis?

- Methodological Answer :

- HPLC-DAD : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities (<0.5%).

- TLC : Ethyl acetate/hexane (3:7) monitors reaction progress (R = 0.4 for product).

- Elemental analysis : Validates C, H, N, Br content within ±0.3% of theoretical values .

Q. How is the compound’s stability evaluated under different storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze degradation products via LC-MS.

- Light exposure : UV-vis spectroscopy tracks photodegradation (λ = 254 nm).

- Freeze-thaw cycles : Assess aggregation or precipitation using dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.